molecular formula C10H16O4 B14309403 Methyl 5-acetyl-6-oxoheptanoate CAS No. 112114-43-9

Methyl 5-acetyl-6-oxoheptanoate

Cat. No.: B14309403
CAS No.: 112114-43-9
M. Wt: 200.23 g/mol
InChI Key: XFTNGJBXUKGYQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-acetyl-6-oxoheptanoate is an organic compound with the molecular formula C10H16O4 It is a derivative of heptanoic acid and features both ketone and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-acetyl-6-oxoheptanoate can be synthesized through several methods. One common approach involves the esterification of 5-acetyl-6-oxoheptanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-acetyl-6-oxoheptanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Acidic or basic conditions can facilitate ester hydrolysis, while nucleophiles such as amines can lead to amide formation.

Major Products Formed:

    Oxidation: 5-acetyl-6-oxoheptanoic acid.

    Reduction: Methyl 5-acetyl-6-hydroxyheptanoate.

    Substitution: Various amides and alcohols, depending on the nucleophile used.

Scientific Research Applications

Methyl 5-acetyl-6-oxoheptanoate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of methyl 5-acetyl-6-oxoheptanoate involves its interaction with various molecular targets. The ketone and ester functional groups allow it to participate in a range of chemical reactions, influencing metabolic pathways and enzyme activities. The compound’s effects are mediated through its ability to undergo oxidation, reduction, and substitution reactions, thereby altering its chemical structure and reactivity.

Comparison with Similar Compounds

    Methyl 6-oxoheptanoate: Shares a similar structure but lacks the acetyl group.

    5-acetylvaleric acid, methyl ester: Similar ester functionality but with a different carbon chain length.

Uniqueness: Methyl 5-acetyl-6-oxoheptanoate is unique due to the presence of both acetyl and oxo groups, which confer distinct reactivity and potential applications. Its dual functionality allows it to participate in a wider range of chemical reactions compared to simpler esters or ketones.

Properties

CAS No.

112114-43-9

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

methyl 5-acetyl-6-oxoheptanoate

InChI

InChI=1S/C10H16O4/c1-7(11)9(8(2)12)5-4-6-10(13)14-3/h9H,4-6H2,1-3H3

InChI Key

XFTNGJBXUKGYQM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CCCC(=O)OC)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.